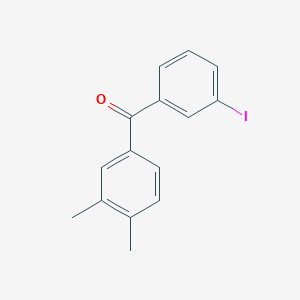

3,4-Dimethyl-3'-iodobenzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Halogenated benzophenones are a well-established class of compounds in organic chemistry. researchgate.netacs.orgechemi.com The parent compound, benzophenone, is a versatile photosensitizer used in photochemistry to initiate radical reactions. researchgate.netwikipedia.org The introduction of halogens onto the benzophenone scaffold significantly modifies its chemical and physical properties. Halogens, being electronegative, can influence the electronic nature of the aromatic rings through inductive effects, while their ability to participate in resonance can also play a role. libretexts.org

Specifically, the presence of an iodine atom, as in 3,4-Dimethyl-3'-iodobenzophenone, is of particular interest due to the reactivity of the carbon-iodine bond. This bond is weaker than other carbon-halogen bonds, making aryl iodides excellent substrates for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecules. nih.gov

Significance of Dimethyl Substitution in Aromatic Systems

The presence of two methyl groups on one of the aromatic rings of this compound is not a trivial feature. Alkyl groups, such as methyl groups, are known to be electron-donating through an inductive effect. msu.edu This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack. msu.eduuomustansiriyah.edu.iq

Furthermore, the position of these methyl groups at the 3 and 4 positions influences the regioselectivity of further substitution reactions on that ring. The combined electronic and steric effects of the dimethyl substitution pattern can direct incoming electrophiles to specific positions, offering a degree of control in the synthesis of more complex derivatives.

Overview of Research Trajectories for Aryl Iodides and Ketones

Aryl iodides and ketones are independently and collectively significant functional groups in organic synthesis. Aryl iodides are highly valued for their ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The development of new and efficient methods for the arylation of various substrates using aryl iodides remains an active area of research. nih.gov

Aryl ketones, on the other hand, are versatile synthons for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov The carbonyl group of the ketone can undergo a variety of transformations, including reductions, additions, and condensations. Recent research has focused on metal-catalyzed and iodine-assisted approaches to synthesize complex heterocycles from aryl methyl ketones. nih.gov The combination of both an aryl iodide and a ketone moiety within the same molecule, as seen in this compound, therefore presents a wealth of synthetic possibilities.

Historical Perspectives on Related Chemical Scaffolds

The study of benzophenone and its derivatives has a long history in organic chemistry. rsc.org Early research focused on understanding the fundamental reactions of these compounds, such as their photochemical properties and their use as protecting groups. researchgate.net The development of Friedel-Crafts acylation provided a straightforward method for the synthesis of benzophenones, paving the way for the preparation of a wide variety of substituted derivatives. wikipedia.org

The discovery and development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides, including aryl iodides. This opened up new avenues for the functionalization of benzophenone scaffolds, allowing for the introduction of a wide range of substituents that were previously difficult to incorporate. This historical progression has set the stage for the exploration of more complex and specifically functionalized benzophenones like this compound.

Research Gaps and Future Directions for this compound Studies

While the individual components of this compound (a halogenated benzophenone, a dimethyl-substituted aromatic ring, an aryl iodide, and a ketone) are well-studied, the specific combination present in this molecule leaves room for further investigation.

Key Research Gaps and Future Directions:

Detailed Photophysical and Photochemical Studies: A thorough investigation of the photophysical properties of this compound, including its absorption and emission spectra, triplet state energy, and quantum yields, is needed. Understanding how the dimethyl and iodo substituents affect the well-known photochemistry of the benzophenone core could lead to the development of novel photosensitizers or photoinitiators.

Exploration of Novel Cross-Coupling Reactions: While aryl iodides are known to undergo various cross-coupling reactions, the specific reactivity of this compound in a wider range of these transformations could be explored. This could lead to the synthesis of novel and complex molecular architectures.

Synthesis of Novel Heterocyclic Systems: The dual functionality of this molecule makes it an attractive starting material for the synthesis of novel heterocyclic compounds. Research could focus on developing new cyclization strategies that take advantage of both the ketone and the aryl iodide moieties.

Applications in Materials Science: The rigid aromatic structure and the presence of a heavy atom (iodine) suggest that derivatives of this compound could have interesting properties for applications in materials science, such as in the development of phosphorescent materials or liquid crystals.

Biological Activity Screening: Many benzophenone derivatives exhibit biological activity. nih.govrsc.org Screening this compound and its derivatives for potential pharmacological properties could be a fruitful area of research.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃IO |

| Molecular Weight | 336.17 g/mol riekemetals.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Key Functional Groups and Their Significance

| Functional Group | Position | Significance |

| Carbonyl (Ketone) | Between the two aryl rings | Provides a site for nucleophilic attack and various condensation reactions. Influences the electronic properties of the entire molecule. nih.gov |

| Methyl (x2) | 3 and 4 positions | Electron-donating groups that increase the electron density of the attached aromatic ring, influencing its reactivity in electrophilic aromatic substitution. msu.eduuomustansiriyah.edu.iq |

| Iodine | 3' position | A reactive halogen that serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-heteroatom bonds. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECZUFLEFJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264489 | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-21-2 | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl 3 Iodobenzophenone and Its Precursors

Classic Synthetic Routes to Benzophenone (B1666685) Core Structures

The formation of the benzophenone scaffold is a cornerstone of the synthesis. Two primary methods, Friedel-Crafts acylation and organometallic coupling reactions, are widely employed for this purpose.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and direct method for forming the carbon-carbon bond between an acyl group and an aromatic ring, creating the ketone structure. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comsapub.org

For the synthesis of 3,4-Dimethyl-3'-iodobenzophenone, two main Friedel-Crafts pathways are conceivable:

Acylation of 1,2-dimethylbenzene (o-xylene) with 3-iodobenzoyl chloride.

Acylation of an iodinated benzene (B151609) derivative with 3,4-dimethylbenzoyl chloride.

In the first approach, the electron-donating methyl groups on o-xylene (B151617) activate the ring towards electrophilic substitution. The acylation will be directed by these groups, potentially leading to a mixture of isomers. The second approach involves reacting 3,4-dimethylbenzoyl chloride with an appropriate iodo-substituted aromatic ring. sigmaaldrich.com In either case, a stoichiometric amount of the Lewis acid catalyst is generally required because the catalyst complexes strongly with the resulting ketone product. masterorganicchemistry.com The reaction is typically performed in an inert solvent.

Table 1: Illustrative Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Key Consideration |

|---|---|---|---|---|

| 1,2-Dimethylbenzene (o-Xylene) | 3-Iodobenzoyl chloride nih.govsigmaaldrich.com | AlCl₃ | Dichloromethane (DCM) or Carbon disulfide (CS₂) | Potential for isomeric products due to directing effects of two methyl groups. |

| Iodobenzene | 3,4-Dimethylbenzoyl chloride | AlCl₃, FeCl₃ | Nitrobenzene or Dichloroethane | The deactivating effect of the iodo group requires harsher reaction conditions. |

Organometallic Coupling Reactions for Benzophenone Formation

Modern synthetic chemistry often utilizes transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high selectivity. The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating biaryl systems and can be adapted for ketone synthesis. libretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org

To form the benzophenone core, a carbonyl group must be present on one of the coupling partners. A plausible Suzuki-type approach would involve the reaction of a (3,4-dimethylphenyl)boronic acid with 3-iodobenzoyl chloride. The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 2: Generalized Suzuki-Miyaura Coupling for Benzophenone Synthesis

| Organoboron Reagent | Organohalide Reagent | Palladium Catalyst | Base | Typical Solvent |

|---|---|---|---|---|

| (3,4-Dimethylphenyl)boronic acid | 3-Iodobenzoyl chloride | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF) |

Selective Iodination Strategies for 3'-Position Functionalization

Achieving the specific placement of the iodine atom at the 3'-position of the benzophenone structure requires highly regioselective methods. This can be accomplished either by iodinating a pre-formed 3,4-dimethylbenzophenone (B1346588) or by using a starting material where the iodine is already correctly positioned.

Regioselective Halogenation Techniques

Direct iodination of an aromatic ring is an electrophilic aromatic substitution. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. youtube.comyoutube.com In the case of 3,4-dimethylbenzophenone, the target ring for iodination is the one derived from benzoyl chloride, which is deactivated by the electron-withdrawing ketone group. This makes direct iodination challenging.

For activated aromatic compounds, various reagents can be used for iodination, such as N-iodosuccinimide (NIS) often in the presence of an acid catalyst like trifluoroacetic acid. organic-chemistry.org Other methods employ molecular iodine with an oxidizing agent, such as hydrogen peroxide in the presence of a strong acid, or copper(II) oxide. organic-chemistry.orgprepchem.comorganic-chemistry.org However, achieving selective iodination at the meta-position of a deactivated ring, in the presence of a highly activated dimethylphenyl ring, is a significant synthetic hurdle that often leads to low yields or mixtures of products. nih.gov Therefore, it is more common to introduce the iodine before the ketone is formed.

Directed Ortho-Metalation and Electrophilic Iodination

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to introduce a substituent with precise control. wikipedia.org

While the benzophenone carbonyl itself is not an effective DMG, this strategy is highly applicable to the synthesis of precursors. For instance, a methoxy (B1213986) group is an excellent DMG. wikipedia.org One could start with anisole, direct its lithiation to the ortho position, and then quench with iodine to form 2-iodoanisole. To obtain the required 3-iodo precursor, one might start with an appropriate substrate where a different DMG directs iodination to the desired position. A more straightforward precursor, 3-iodoanisole, can be synthesized and is commercially available. chemicalbook.comcymitquimica.com

Table 3: Key Aspects of Directed Ortho-Metalation (DoM)

| Component | Description | Example |

|---|---|---|

| Directing Metalation Group (DMG) | A functional group with a heteroatom that coordinates to the lithium of the organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org | -OCH₃, -CONR₂, -NHR |

| Organolithium Base | A strong base used to deprotonate the aromatic ring. baranlab.org | n-BuLi, sec-BuLi, t-BuLi |

| Electrophile | A reagent that reacts with the generated aryllithium species. | I₂ (for iodination) |

Introduction of Dimethyl Groups at 3,4-Positions

The 3,4-dimethylphenyl moiety of the target molecule originates from 1,2-dimethylbenzene, commonly known as o-xylene. tiiips.comstenutz.eu O-xylene is a major commodity chemical, typically produced from the fractional distillation of petroleum through processes like catalytic reforming. tiiips.comfoodb.ca

For use in synthetic routes like Friedel-Crafts acylation or Suzuki coupling, o-xylene can be used directly or converted into a more functionalized precursor.

Direct Use: In a Friedel-Crafts reaction, o-xylene can be directly acylated with 3-iodobenzoyl chloride. nih.gov

Conversion to Benzoic Acid: O-xylene can be oxidized to 3,4-dimethylbenzoic acid. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. The resulting carboxylic acid can then be converted to the corresponding acyl chloride, 3,4-dimethylbenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com This acyl chloride is a key intermediate for an alternative Friedel-Crafts acylation route.

Conversion to Boronic Acid: For Suzuki coupling, 3,4-dimethylphenylboronic acid is required. This can be prepared from a corresponding halide (e.g., 4-bromo-1,2-dimethylbenzene) via lithiation followed by quenching with a trialkyl borate, or through palladium-catalyzed borylation of o-xylene.

Alkylation of Aromatic Precursors

The most prominent reaction in this category is the Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. libretexts.org For the synthesis of this compound, this would typically involve the reaction of 1,2-dimethylbenzene (o-xylene) with 3-iodobenzoyl chloride. The reaction is catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. libretexts.orgsciencemadness.org

The mechanism proceeds via the formation of an acylium ion, which is then attacked by the electron-rich π-system of the o-xylene ring. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. libretexts.org While Friedel-Crafts alkylations are often plagued by issues of polyalkylation and carbocation rearrangements, the corresponding acylation is generally free from these drawbacks because the resulting ketone is deactivated towards further substitution. libretexts.orglibretexts.org

| Aromatic Substrate | Acylating Agent | Catalyst | Potential Outcome & Considerations |

| 1,2-Dimethylbenzene | 3-Iodobenzoyl chloride | AlCl₃ | Forms the desired C-C bond. The catalyst is required in stoichiometric amounts. Quenching and workup are critical steps. orgsyn.org |

| 3-Iodobenzene | 3,4-Dimethylbenzoyl chloride | AlCl₃ | An alternative acylation strategy. The choice between routes may depend on precursor availability and reactivity. |

Coupling Reactions Involving Dimethylated Building Blocks

Modern synthetic chemistry offers a variety of cross-coupling reactions that can be employed to form the diaryl ketone structure. These methods often provide greater functional group tolerance and regioselectivity compared to classical methods. A plausible strategy involves a Grignard reaction between a 3,4-dimethylphenylmagnesium halide and a 3-iodobenzoyl derivative. For instance, 4-bromo-o-xylene (B1216868) can be converted into its corresponding Grignard reagent using magnesium turnings, a process that can be initiated with a catalytic amount of iodine. google.com This organometallic nucleophile can then react with an appropriate electrophile like 3-iodobenzoyl chloride to furnish this compound.

Other transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent powerful alternatives. A Suzuki coupling, for example, could hypothetically involve the reaction of a (3,4-dimethylphenyl)boronic acid with a 3-iodobenzoyl halide, catalyzed by a palladium complex.

| Reaction Type | Dimethylated Building Block | Iodo-Aromatic Partner | Catalyst System (Example) |

| Grignard Reaction | 3,4-Dimethylphenylmagnesium bromide | 3-Iodobenzoyl chloride | None (stoichiometric Mg) google.com |

| Suzuki Coupling | (3,4-Dimethylphenyl)boronic acid | 1-(chlorocarbonyl)-3-iodobenzene | Pd(PPh₃)₄ / Base |

| Stille Coupling | (3,4-Dimethylphenyl)tributylstannane | 3-Iodobenzoyl chloride | Pd(PPh₃)₄ |

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic methodology focus on improving efficiency, safety, and environmental impact. These include novel catalytic systems, continuous processing techniques, and adherence to the principles of green chemistry.

Catalytic Approaches for Carbon-Carbon Bond Formation

The development of highly efficient catalysts is a cornerstone of modern synthesis. While the aforementioned cross-coupling reactions are catalytic in the transition metal, ongoing research seeks to broaden the scope and reduce catalyst loading. pitt.edu Advanced catalytic systems can enable entirely new retrosynthetic disconnections through the activation of otherwise inert C-H or C-C bonds. researchgate.net For instance, a hypothetical cross-dehydrogenative coupling (CDC) could directly fuse a C-H bond on a 3,4-dimethylbenzene ring with a 3-iodobenzaldehyde (B1295965) derivative, bypassing the need to pre-functionalize the aromatic precursors as halides or organometallics. pitt.edu Such methods, often utilizing copper or palladium catalysts, represent a frontier in C-C bond formation. pitt.edu

Flow Chemistry Applications in Benzophenone Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.org For the synthesis of benzophenone derivatives, flow chemistry provides superior control over reaction parameters, such as temperature and mixing, which is particularly important for highly exothermic reactions like Grignard additions or Friedel-Crafts acylations. patsnap.com The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, minimizing the formation of side products and improving safety. beilstein-journals.org A patented method for synthesizing benzophenone derivatives utilizes a continuous flow microreactor to combine an aryl Grignard reagent with an acyl chloride, demonstrating the industrial applicability of this technology. patsnap.com This approach leads to higher yields and simplifies the recycling of solvents. patsnap.com

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots and side products. beilstein-journals.org | Highly efficient due to high surface-to-volume ratio. beilstein-journals.org |

| Safety | Handling large volumes of reactive intermediates poses risks. | Smaller reaction volumes at any given time enhance safety. patsnap.com |

| Reaction Time | Can be lengthy, including time for heating/cooling. | Significantly reduced residence times, often minutes instead of hours. unimi.it |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scale-up by running the reactor for longer periods. |

| Yield & Purity | Can be lower due to side reactions from poor mixing/heating. | Often higher yields and purity due to precise process control. beilstein-journals.org |

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The synthesis of this compound can be evaluated against these principles.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. youtube.com Cross-coupling reactions often have better atom economy than classical methods that use stoichiometric reagents.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones. youtube.com Employing a palladium-catalyzed Suzuki reaction is preferable to a stoichiometric Friedel-Crafts reaction that requires over one equivalent of AlCl₃.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or avoided. youtube.com Replacing chlorinated solvents like 1,2-dichloroethane (B1671644) (used in some Friedel-Crafts reactions) with greener alternatives like 2-methyltetrahydrofuran (B130290) is a key consideration. patsnap.com

Design for Energy Efficiency : Reactions should be run at ambient temperature and pressure whenever possible. youtube.com Flow chemistry can contribute to energy efficiency by minimizing the energy required to heat and cool large reaction vessels. nih.gov

Use of Renewable Feedstocks : A long-term goal is to use renewable starting materials. youtube.com For instance, some industrial syntheses have shifted from using carcinogenic benzene to glucose derived from fermentation as a starting material for key intermediates like adipic acid. youtube.com While not directly applicable to the immediate precursors of our target, it represents a guiding principle for future chemical manufacturing.

| Principle | Application to Synthesis of this compound |

| 1. Waste Prevention | Choose high-yield reactions with minimal byproducts. |

| 2. Atom Economy | Prioritize catalytic coupling reactions over stoichiometric methods. youtube.com |

| 3. Less Hazardous Synthesis | Avoid carcinogenic reagents like benzene if alternative routes are available. youtube.comyoutube.com |

| 5. Safer Solvents | Replace halogenated solvents with greener alternatives (e.g., 2-MeTHF). patsnap.com |

| 9. Catalysis | Use catalytic amounts of palladium or other metals instead of stoichiometric Lewis acids. youtube.com |

Total Synthesis Strategies for Complex Derivatives Featuring the this compound Motif

While this compound is not a known natural product, its diaryl ketone core is a common structural motif in medicinally important molecules and complex organic structures. researchgate.net The synthetic strategies discussed can be adapted for the total synthesis of more complex derivatives where this specific motif is a key building block.

For example, in the synthesis of complex alkaloids or polycyclic systems, a robust method for installing the this compound unit would be critical. A late-stage Friedel-Crafts acylation or a Suzuki coupling could be employed to merge two complex fragments, one containing the 3,4-dimethylphenyl group and the other containing the 3-iodophenyl moiety. The iodo-substituent itself serves as a versatile synthetic handle for further functionalization (e.g., via Sonogashira, Heck, or Buchwald-Hartwig couplings) to build even greater molecular complexity.

In the synthesis of novel oxindole (B195798) derivatives, for instance, alkylation of an oxindole core is a key step. nih.gov One could envision a multi-step synthesis where a precursor containing the this compound structure is attached to a heterocyclic core, demonstrating the modularity of these synthetic approaches in constructing complex target molecules. nih.govmdpi.com

Advanced Spectroscopic Investigations of 3,4 Dimethyl 3 Iodobenzophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding framework within a molecule. For 3,4-Dimethyl-3'-iodobenzophenone, these methods reveal the characteristic vibrations of its constituent parts.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups

The FTIR spectrum of this compound is expected to be dominated by the strong absorption band of the carbonyl (C=O) stretching vibration, a hallmark of the benzophenone (B1666685) core. This peak is typically observed in the region of 1650-1670 cm⁻¹. The precise position is influenced by the electronic effects of the substituents on the phenyl rings. The electron-donating methyl groups on one ring and the electron-withdrawing, yet resonance-donating, iodo group on the other ring will subtly modulate this frequency.

Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the two methyl groups will be observed in the 2850-2960 cm⁻¹ range. The fingerprint region, below 1600 cm⁻¹, will contain a complex series of bands corresponding to C-C stretching vibrations within the aromatic rings, in-plane and out-of-plane C-H bending vibrations, and the C-I stretching vibration. The C-I stretch is expected at the lower end of the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| Carbonyl (C=O) Stretch | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend | 1350 - 1480 (Methyl), 690 - 900 (Aromatic) |

| C-I Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations and Symmetry.researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. researchgate.net In this compound, the symmetric stretching of the aromatic rings is expected to produce strong Raman signals. The C=O stretch, while strong in the IR, will also be visible in the Raman spectrum, though likely with a lower intensity.

A key feature in the Raman spectrum will be the C-I stretching vibration, which, due to the high polarizability of the iodine atom, should give rise to a distinct and readily identifiable peak. researchgate.net The vibrations of the dimethyl-substituted phenyl ring will also be prominent. Raman spectroscopy is a valuable technique for studying molecular vibrations and rotations within a sample. researchgate.net

Detailed Vibrational Assignment and Band Interpretations

A detailed assignment of the vibrational bands of this compound can be made by comparing its spectra with those of related compounds such as benzophenone, 3,4-dimethylaniline, and iodobenzene. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental data to provide a more robust assignment. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Carbonyl (C=O) Stretch | 1650 - 1670 | FTIR (Strong), Raman (Moderate) |

| Aromatic Ring Breathing | 990 - 1010 | Raman (Strong) |

| C-I Stretch | 500 - 600 | Raman (Strong), FTIR (Moderate) |

| Methyl Rocking/Bending | 1000 - 1480 | FTIR, Raman |

Electronic Spectroscopy Studies

Electronic spectroscopy, primarily UV-Vis absorption and photoluminescence (fluorescence and phosphorescence), provides information about the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzophenone chromophore typically exhibits a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition around 340 nm.

The substitution pattern on the phenyl rings will influence the position and intensity of these bands. The methyl groups, being electron-donating, are expected to cause a slight red-shift (bathochromic shift) of the absorption maxima. The iodo substituent can also induce a red-shift due to its ability to extend the conjugation through resonance and its influence on the molecular orbitals.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~260 - 280 | High |

| n → π | ~340 - 360 | Low |

Fluorescence and Phosphorescence Properties

The photoluminescence properties of this compound are significantly influenced by the presence of the iodine atom. Benzophenone itself is known to be a highly efficient phosphorescent molecule at low temperatures due to efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁).

The introduction of a heavy atom like iodine is known to enhance the rate of intersystem crossing through the "heavy-atom effect." This effect increases spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. Consequently, it is expected that this compound will exhibit very weak or no fluorescence, as the excited singlet state is rapidly depopulated through intersystem crossing.

Conversely, the phosphorescence from the T₁ state is expected to be prominent, especially at low temperatures in a rigid matrix. The heavy-atom effect also enhances the rate of the T₁ → S₀ phosphorescent decay, which may lead to a shorter phosphorescence lifetime compared to unsubstituted benzophenone. The study of such photophysical properties is crucial for applications in areas like photochemistry and materials science.

Structural Elucidation and Solid State Characterization by X Ray Crystallography

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed atomic-level structural information. An SCXRD study of 3,4-Dimethyl-3'-iodobenzophenone would be anticipated to provide the following key details:

Determination of Molecular Conformation and Geometry

An analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Key parameters of interest would include the dihedral angle between the two phenyl rings, which is a characteristic feature of benzophenones and is influenced by both steric and electronic effects of the substituents. The orientation of the 3,4-dimethylphenyl and 3'-iodophenyl groups relative to the central carbonyl moiety would also be determined.

Hypothetical Data Table: Molecular Geometry Parameters

| Parameter | Expected Value Range | Significance |

| C-C (aromatic) | 1.37 - 1.40 Å | Standard aromatic bond length |

| C-C (methyl) | 1.50 - 1.54 Å | Typical single bond length |

| C=O | 1.20 - 1.24 Å | Carbonyl double bond character |

| C-I | 2.05 - 2.15 Å | Carbon-iodine bond length |

| Dihedral Angle | 40 - 70° | Defines the twist between the phenyl rings |

Note: This table is hypothetical and represents typical values for similar organic compounds. Actual values for this compound would require experimental determination.

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, several types of interactions would be expected to play a crucial role in the crystal packing:

Halogen Bonding: The iodine atom on the 3'-iodophenyl ring is a potential halogen bond donor. It could form directional interactions with electron-rich atoms, such as the carbonyl oxygen of a neighboring molecule (I···O).

π-Stacking: The aromatic phenyl rings could engage in π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These can be either face-to-face or offset arrangements.

C-H···O Interactions: Hydrogen atoms on the phenyl and methyl groups can act as weak hydrogen bond donors, forming interactions with the carbonyl oxygen atom of nearby molecules.

Assessment of Polymorphism and Co-Crystallization Behavior

Substituted benzophenones are known to exhibit polymorphism, where a compound can crystallize in multiple distinct crystal structures with different physical properties. acs.orgnih.gov Investigations into the crystallization of this compound from various solvents and under different conditions would be necessary to identify any potential polymorphs. Furthermore, the presence of both halogen bond donors (iodine) and acceptors (carbonyl oxygen) makes this molecule a candidate for co-crystallization studies with other molecules.

Absolute Configuration Determination (if Chiral Derivatives)

The this compound molecule itself is achiral. However, if chiral derivatives were to be synthesized, single-crystal X-ray diffraction would be the definitive method for determining their absolute configuration.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk powder sample. While it provides less detailed structural information than SCXRD, it is crucial for phase identification, purity assessment, and studying polymorphism. A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which serve as a unique "fingerprint" for its crystalline form.

Hypothetical Data Table: Powder X-ray Diffraction Peaks

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical | Hypothetical | Hypothetical |

| Hypothetical | Hypothetical | Hypothetical |

| Hypothetical | Hypothetical | Hypothetical |

Note: This table is for illustrative purposes only. The actual PXRD pattern would need to be determined experimentally.

Time-Resolved Crystallography Studies on Photo-Induced Dynamics

Benzophenone (B1666685) and its derivatives are well-known for their photochemical activity. Time-resolved crystallography is an advanced technique that allows for the study of structural changes in a molecule following photoexcitation on very short timescales. nih.govresearchgate.net Such studies on this compound could potentially provide insights into the dynamics of its excited states and any photo-induced structural rearrangements in the solid state.

Computational and Theoretical Investigations of 3,4 Dimethyl 3 Iodobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules. For 3,4-Dimethyl-3'-iodobenzophenone, these methods are crucial for understanding its ground state properties, electronic structure, and chemical bonding.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and versatile method in computational chemistry and physics. wikipedia.org DFT calculations are employed to determine the optimized geometry and ground state properties of this compound. The B3LYP functional, a hybrid functional, combined with a basis set like 6-311++G(d,p), is commonly used for such calculations. chemrxiv.orgnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| Ground State Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Point Group | C1 |

Ab Initio Methods for Electronic Structure and Bonding

Ab initio quantum chemistry methods are computational chemistry methods based on quantum mechanics. conicet.gov.ar Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that provides a good starting point for understanding the electronic structure. nih.gov

For this compound, ab initio calculations, particularly at higher levels of theory, can offer a more detailed description of its electronic structure and the nature of its chemical bonds. ajchem-a.com These methods are instrumental in analyzing the interactions between the dimethyl-substituted phenyl ring, the carbonyl group, and the iodo-substituted phenyl ring. The analysis of bonding includes understanding the covalent character of the C-C, C-H, C=O, and C-I bonds.

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. chemrevlett.com For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The HOMO-LUMO gap can be correlated with the molecule's reactivity and its absorption of ultraviolet-visible light. schrodinger.com

Table 2: Calculated Frontier Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -A eV |

| LUMO | -B eV |

| HOMO-LUMO Gap | (A-B) eV |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. For this compound, these predictions can be compared with experimental spectra to confirm its structure and vibrational modes.

Simulated Vibrational Spectra (FTIR, Raman) Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk DFT calculations can accurately predict these vibrational frequencies. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. iarjset.com

By simulating the FTIR and Raman spectra of this compound, specific peaks can be assigned to particular vibrational modes, such as the C=O stretch of the benzophenone (B1666685) core, the C-H stretches of the methyl groups and phenyl rings, and the C-I stretch. longdom.orgmdpi.com This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C=O Stretch | ~1660 | FTIR, Raman |

| Aromatic C-H Stretch | ~3050-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | ~2920-2980 | FTIR, Raman |

| C-I Stretch | ~500-600 | Raman |

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose.

For this compound, calculating the NMR parameters helps in assigning the signals in the experimental spectrum to specific protons and carbon atoms in the molecule. ipb.pt The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the quantum chemical calculations. Coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated to provide further structural information. github.iomiamioh.edu

Table 4: Calculated ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~195 |

| Iodinated Phenyl Carbon (C-I) | ~95 |

| Dimethyl Phenyl Carbons | ~130-140 |

| Methyl Carbons (CH₃) | ~20 |

UV-Vis and Excited State Calculations

The photophysical properties of this compound are primarily investigated through Ultraviolet-Visible (UV-Vis) spectroscopy and excited state calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting the electronic absorption spectra of organic molecules. mdpi.comresearchgate.netrsc.org These calculations can elucidate the nature of electronic transitions, such as π → π* and n → π* transitions, which are characteristic of benzophenone derivatives. chemrxiv.org

For this compound, TD-DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comchemrxiv.org The calculations would likely reveal characteristic bands for the benzophenone core, with potential shifts influenced by the dimethyl and iodo substituents. The solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM), is also a critical factor, as it can influence the energies of the electronic states and thus the absorption spectrum. mdpi.com

The excited state analysis also provides information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding the molecule's electronic behavior and reactivity. mdpi.com For benzophenone derivatives, delocalization of π-electrons across the aromatic rings can lead to shifts in absorption to longer wavelengths. chemrxiv.org

Table 1: Predicted UV-Vis Absorption Data for this compound (Illustrative)

| Excited State | Major Contribution | Calculated λmax (nm) | Oscillator Strength (f) |

| S1 | n → π | 345 | 0.025 |

| S2 | π → π | 280 | 0.450 |

| S3 | π → π* | 255 | 0.310 |

| Note: This data is illustrative and based on typical results for similar compounds. The calculations would likely be performed using TD-DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). |

Thermodynamic and Energetic Profiling

Enthalpies of Formation and Sublimation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. nih.gov For this compound, this value can be estimated using computational methods, such as group contribution methods or more sophisticated quantum chemical calculations. Quantitative Structure-Property Relationship (QSPR) models can also be employed to predict ΔHf° based on molecular descriptors derived from the compound's structure. nih.gov

The enthalpy of sublimation (ΔHsub) is the energy required for a substance to transition from the solid to the gaseous state. This property is important for understanding the intermolecular forces in the solid state. Experimental determination can be challenging, but computational methods can provide estimates. umsl.edu The sublimation enthalpy can be adjusted to standard conditions (298.15 K) using thermodynamic cycles and calculated heat capacities. umsl.edu

Table 2: Predicted Thermodynamic Data for this compound (Illustrative)

| Property | Predicted Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔHf°) | 85.5 | QSPR Model |

| Enthalpy of Sublimation (ΔHsub) | 110.2 | Correlation with Surface Area |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations. |

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connecting the carbonyl group to the phenyl rings leads to different conformations. Conformational analysis is used to identify the most stable conformers (energy minima) and the energy barriers between them. umsl.eduresearchgate.net

Computational methods, particularly DFT, are used to perform a systematic scan of the potential energy surface by varying the dihedral angles of the phenyl rings relative to the carbonyl group. From this, a rotational energy profile can be constructed, revealing the global minimum energy conformation and any local minima. These calculations are crucial as the conformation of the molecule can significantly impact its reactivity and photophysical properties. For substituted benzophenones, steric hindrance from the substituents (in this case, the dimethyl and iodo groups) will play a major role in determining the preferred conformation.

Reaction Mechanism Studies and Reactivity Predictions

Computational Modeling of Key Reaction Pathways (e.g., Cross-Coupling)

The presence of an iodine atom on one of the phenyl rings makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.orgyoutube.comnih.gov Computational modeling is a powerful tool for elucidating the detailed mechanisms of these reactions. nih.gov

The catalytic cycle of a Suzuki-Miyaura reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com DFT calculations can be used to model each of these elementary steps for the reaction of this compound with a suitable organoboron compound. These calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and calculating their corresponding energies. This allows for the construction of a complete energy profile for the reaction pathway, which can help in understanding the reaction kinetics and the role of the catalyst and ligands. libretexts.orgnih.gov

Transition State Characterization

For each step in a reaction mechanism, there is a high-energy transition state that must be overcome. Characterizing these transition states is a key aspect of computational reaction mechanism studies. nih.gov For a reaction involving this compound, such as a Suzuki-Miyaura coupling, transition state theory combined with DFT calculations can be used to locate the transition state structures.

Table 3: Illustrative Calculated Activation Energies for a Suzuki-Miyaura Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 21.5 |

| Reductive Elimination | 8.7 |

| Note: This data is for illustrative purposes. The transmetalation step is often found to be the rate-determining step in Suzuki-Miyaura reactions. nih.gov |

Reactivity Indices and Fukui Functions

Detailed research findings and data tables regarding the reactivity indices and Fukui functions of this compound are not available in the current body of scientific literature. Such an analysis would require dedicated quantum chemical calculations, which have not been published for this specific molecule. These calculations would typically involve methods like Density Functional Theory (DFT) to determine the electron density and its response to changes in the number of electrons, thereby identifying the most probable sites for electrophilic, nucleophilic, and radical attack.

Intermolecular Interaction Analysis

A quantitative and qualitative analysis of the intermolecular interactions involving this compound has not been reported in the reviewed literature. This type of investigation would typically employ methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, or PIXEL calculations to identify and characterize non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces that govern the compound's solid-state structure and properties. bohrium.comacs.org Without specific crystallographic or computational data for this compound, a detailed discussion of its intermolecular interactions is not possible.

Mechanistic Organic Chemistry Involving 3,4 Dimethyl 3 Iodobenzophenone

Exploration of Carbon-Iodine Bond Reactivity

The C-I bond in 3,4-Dimethyl-3'-iodobenzophenone is the primary site for transformations involving the iodinated phenyl ring. Aryl iodides are prized substrates in organic synthesis due to the C-I bond's relatively low bond dissociation energy and susceptibility to oxidative addition by transition metals, which initiates numerous catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the iodinated phenyl ring lacks significant activation by strongly electron-withdrawing substituents. Therefore, SNAr reactions are generally not a favored pathway under standard conditions and require harsh conditions or alternative mechanisms like benzyne (B1209423) formation, which are less common.

The C-I bond of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of new carbon-carbon bonds. researchgate.net

Suzuki Reaction The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. nih.gov For this compound, this reaction provides a powerful method to introduce a new aryl or vinyl substituent at the 3'-position.

Table 1: Representative Suzuki Reaction of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | 3,4-Dimethyl-3'-arylbenzophenone |

Heck Reaction The Heck reaction forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base to neutralize the hydrogen halide produced. nih.govlibretexts.org The reaction proceeds via oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org This allows for the vinylation of the 3'-position of the benzophenone (B1666685) core.

Table 2: Representative Heck Reaction of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 3,4-Dimethyl-3'-(alkenyl)benzophenone |

Sonogashira Reaction The Sonogashira coupling reaction is the cross-coupling of an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.gov This reaction enables the introduction of an alkynyl moiety onto the benzophenone structure.

Table 3: Representative Sonogashira Reaction of this compound

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | THF, DMF | 3,4-Dimethyl-3'-(alkynyl)benzophenone |

Negishi Reaction The Negishi reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reactions. wikipedia.org This reaction is highly versatile, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, making it a powerful tool for derivatizing this compound. wikipedia.orgnih.gov

Table 4: Representative Negishi Reaction of this compound

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂/Ligand | THF, DMF | 3,4-Dimethyl-3'-(R)benzophenone |

Direct arylation is an evolving field that circumvents the need for pre-functionalized organometallic reagents by forming C-C bonds directly from a C-H bond and an organohalide. nih.gov In this context, this compound can serve as the arylating agent. A palladium catalyst activates the C-I bond and then facilitates the coupling with a C-H bond of a suitable partner, such as another arene, heterocycle, or even a C(sp³)-H bond. nih.govresearchgate.net This methodology offers a more atom-economical approach to synthesizing complex molecules.

Table 5: General Scheme for Direct Arylation Using this compound

| Arylating Agent | C-H Substrate | Catalyst | Base/Additive | Product |

| This compound | R-H (e.g., Benzene (B151609), Thiophene) | Pd(OAc)₂ | K₂CO₃, AgOAc | R-(3'-(3,4-dimethylbenzoyl)phenyl) |

Photochemical Reaction Mechanisms of the Benzophenone Chromophore

The benzophenone unit is one of the most studied chromophores in photochemistry. nih.gov Its utility stems from its efficient absorption of UV light, high intersystem crossing quantum yield to the triplet state (nearly 100%), and the well-defined reactivity of this excited state. nih.govwikipedia.org

Upon absorption of UV light (up to ~360 nm), the benzophenone chromophore in this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). nih.gov This triplet excited state is relatively long-lived and is the primary species responsible for benzophenone's photoreactivity.

This excited triplet state can participate in photo-induced electron transfer (PET) processes. rsc.org It can act as an electron acceptor (an oxidant) when interacting with a suitable electron donor molecule. nih.gov This process generates a radical anion from the benzophenone moiety and a radical cation from the donor, which can then undergo further chemical reactions. While less common, the benzophenone triplet state has also been shown to act as an electron donor. rsc.org

The most characteristic photochemical reaction of the benzophenone chromophore involves the generation of radical intermediates via hydrogen atom transfer (HAT). nih.gov The triplet excited state, specifically the oxygen of the carbonyl group, behaves as a diradical and can abstract a hydrogen atom from a suitable H-donor substrate (R-H). nih.govwikipedia.org This process results in the formation of a diphenylketyl radical and a new radical derived from the hydrogen donor (R•). wikipedia.org

This HAT process is a powerful method for generating carbon-centered radicals from otherwise unreactive C-H bonds, including those in alkanes and alcohols. nih.gov The resulting ketyl radical can then undergo dimerization to form benzopinacol-type products or participate in other radical coupling reactions.

Table 6: Key Radical Intermediates from the Benzophenone Chromophore

| Intermediate | Formation Pathway | Description |

| Triplet Diradical | UV absorption followed by Intersystem Crossing (ISC) | The reactive T₁ excited state of the benzophenone moiety. It initiates subsequent radical reactions. |

| Ketyl Radical | Hydrogen Atom Transfer (HAT) from a donor to the triplet diradical | A neutral radical species formed on the benzophenone moiety. It is a key intermediate in many photosensitized reactions. wikipedia.org |

| Radical Anion | Single Electron Transfer (SET) from a donor to the triplet diradical; or reduction by an alkali metal. | An intensely colored (often blue or purple) radical anion formed by the addition of a single electron to the benzophenone core. wikipedia.orgstackexchange.com |

Singlet and Triplet State Reactivity

The reactivity of benzophenones is predominantly governed by the behavior of their excited states. Upon absorption of ultraviolet light, this compound would be promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy iodine atom, a high rate of intersystem crossing (ISC) to the triplet state (T₁) would be anticipated. The ISC process is a spin-forbidden but often efficient transition for benzophenones, leading to a triplet state with a longer lifetime than the singlet state. edinst.comedinst.com

The reactivity would then proceed from this triplet state. Typical reactions for triplet benzophenones include hydrogen abstraction and energy transfer. The presence of the electron-donating dimethyl groups on one phenyl ring and the electron-withdrawing, heavy iodo group on the other would create a complex electronic environment influencing the character of the n,π* and π,π* triplet states, which in turn dictates reactivity. acs.org For instance, the triplet state of benzophenone is known to be quenched by iodide ions at a near diffusion-controlled rate. researchgate.net The intramolecular presence of an iodo substituent could therefore be expected to significantly influence the triplet lifetime and reactivity pathways.

Influence of Methyl Substituents on Reactivity and Selectivity

The two methyl groups at the 3 and 4 positions of one of the phenyl rings would have a notable impact on the molecule's reactivity. Electron-donating groups like methyl substituents are known to increase the electron density in the aromatic ring. researchgate.net This can affect the energy of the excited states and the rate and selectivity of photoreactions.

In a potential intramolecular hydrogen abstraction reaction, the methyl groups are not in a position to be readily abstracted themselves (unlike γ-hydrogens in Norrish Type II reactions). However, their electronic influence would be transmitted through the π-system to the carbonyl group, potentially modulating the reactivity of the triplet state towards intermolecular hydrogen abstraction from a solvent or other substrate. The steric bulk of the methyl groups could also play a role in directing intermolecular interactions.

Kinetic and Thermodynamic Aspects of Reactions

Any photochemical reaction involving this compound would have both kinetic and thermodynamic parameters. The quantum yield of a particular photoreaction, which is a measure of its efficiency, is a key kinetic parameter. This would be influenced by the rates of all competing photophysical and photochemical processes, such as fluorescence, intersystem crossing, phosphorescence, and any chemical reactions from the singlet or triplet states.

The relative stability of potential products would determine the thermodynamic favorability of different reaction pathways. For example, in a photoreduction reaction leading to a pinacol, the stability of the resulting C-C bond would be a thermodynamic consideration. If the excited state were to undergo a reaction involving the carbon-iodine bond, the relative bond dissociation energies would be a critical factor. The reaction conditions, such as solvent and temperature, would also play a crucial role in determining whether a reaction is under kinetic or thermodynamic control, thereby influencing the product distribution. nih.gov

A comprehensive study would involve techniques such as laser flash photolysis to measure transient absorption spectra and lifetimes of the excited states, as well as quantum yield measurements and product analysis under various conditions to elucidate the kinetic and thermodynamic profile of the molecule's reactions.

Applications of 3,4 Dimethyl 3 Iodobenzophenone in Advanced Organic Synthesis

Building Block for Complex Molecules and Natural Product Synthesis

The strategic placement of functional groups in 3,4-Dimethyl-3'-iodobenzophenone makes it a valuable synthon for the assembly of intricate molecular frameworks. The iodinated phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, can be effectively employed at the iodo position. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby enabling the construction of highly functionalized diaryl ketone derivatives.

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential as a key intermediate is evident. The structural motifs accessible through its derivatization are present in numerous biologically active natural products and pharmaceuticals. For instance, the diaryl ketone framework is a common feature in various classes of natural products, and the ability to introduce diverse substituents via the iodo group makes this compound an attractive starting material for the synthesis of analogues of these natural products for structure-activity relationship (SAR) studies.

Precursor for Advanced Materials and Functional Molecules

The unique combination of a photoactive benzophenone (B1666685) core and a readily functionalizable iodinated ring positions this compound as a promising precursor for the development of advanced materials with tailored properties.

Incorporation into Polymeric Systems

The iodoaryl group of this compound can serve as a reactive site for polymerization reactions. For example, it can be utilized in cross-coupling polymerization methods, such as Suzuki or Sonogashira polymerization, to incorporate the benzophenone unit into the backbone of conjugated polymers. The resulting polymers would be expected to exhibit interesting photophysical and electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The benzophenone moiety can act as a photosensitizer or a photo-crosslinkable unit, allowing for the post-polymerization modification of the material's properties through irradiation.

Ligand Design in Organometallic Chemistry

The synthesis of novel ligands is a cornerstone of organometallic chemistry, as the ligand framework plays a critical role in determining the catalytic activity and selectivity of metal complexes. This compound can be elaborated into a variety of multidentate ligands. The iodo group can be transformed into other coordinating groups, such as phosphines, amines, or pyridyls, through standard synthetic methodologies. The benzophenone carbonyl group could also potentially act as a coordinating site. The resulting ligands could be used to prepare novel transition metal complexes with potential applications in catalysis, for example, in asymmetric synthesis or polymerization catalysis. The steric bulk provided by the 3,4-dimethylphenyl group and the electronic properties of the benzophenone core could be fine-tuned to optimize the performance of the resulting catalysts.

Use as a Chemical Probe in Mechanistic Studies

Due to the lack of specific studies in the available literature, the direct application of this compound as a chemical probe in mechanistic studies has not been documented. However, its structural features suggest potential utility in this area. The benzophenone group is a well-known triplet photosensitizer. Upon UV irradiation, it can be excited to a triplet state and can then participate in energy or electron transfer processes. This property could be harnessed to study photochemical reactions and to probe reaction mechanisms that involve radical intermediates.

The presence of the iodine atom also offers a handle for mechanistic investigations. For instance, kinetic isotope effect studies could be performed by comparing the reaction rates of the iodinated compound with its non-iodinated or isotopically labeled counterparts. This could provide insights into the rate-determining steps of reactions involving the C-I bond cleavage.

Synthesis of Radiolabeled Analogues for Tracer Studies

The presence of an iodine atom in the structure of this compound makes it an ideal candidate for the synthesis of radiolabeled analogues for use in tracer studies, particularly in the context of medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are readily available and can be incorporated into the molecule via isotopic exchange reactions or by starting the synthesis with a radiolabeled iodine source.

The general strategy for radiosynthesis would involve the late-stage introduction of the radioiodine to maximize the radiochemical yield and minimize the handling of radioactive materials. This could be achieved through electrophilic or nucleophilic radioiodination of a suitable precursor, such as a stannylated or boronic acid ester derivative of the benzophenone.

Once synthesized, these radiolabeled analogues could be used as tracers to study the in vivo distribution, metabolism, and pharmacokinetics of molecules containing the benzophenone scaffold. If the parent molecule has a known biological target, the radiolabeled version could be used to visualize and quantify the target's expression levels in living organisms, which is a powerful tool in drug development and disease diagnosis. While no specific studies detailing the radiosynthesis and use of this compound analogues have been found in the public domain, the underlying principles and its structural suitability are well-established in the field of radiopharmaceutical chemistry.

Structure Property Relationships and Derivatization Studies

Systematic Modification of the Benzophenone (B1666685) Core and Substituents

The systematic modification of the 3,4-Dimethyl-3'-iodobenzophenone core offers a powerful strategy to fine-tune its physicochemical properties. This involves altering the substitution pattern on both phenyl rings, as well as modifying the central carbonyl group.

Modification of the Dimethyl-Substituted Ring: The 3,4-dimethyl substitution pattern on one of the phenyl rings provides a starting point for a variety of modifications. The methyl groups, being electron-donating through an inductive effect, influence the electron density of the aromatic ring and the carbonyl group. Systematic modifications could include:

Varying the Alkyl Substituents: Replacing the methyl groups with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would allow for a systematic study of steric effects on the planarity of the molecule and the reactivity of the carbonyl group.

Introducing Electron-Withdrawing Groups: Substitution of the methyl groups with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) would significantly alter the electronic properties, impacting the molecule's photophysical characteristics and its susceptibility to nucleophilic attack at the carbonyl carbon.

Positional Isomerism: Moving the dimethyl substituents to other positions on the phenyl ring (e.g., 2,4- or 2,5-dimethyl) would create isomers with different steric environments around the carbonyl group, affecting their spectroscopic and reactive profiles.

Modification of the Iodo-Substituted Ring: The iodine atom at the 3'-position is a versatile handle for further derivatization through various cross-coupling reactions. The iodo group is electron-withdrawing via induction but can also participate in halogen bonding. Modifications could involve:

Halogen Exchange: Replacing the iodine with other halogens (fluorine, chlorine, bromine) would systematically vary the electronic and steric properties of this ring.

Cross-Coupling Reactions: The iodo-substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, leading to a vast library of derivatives with diverse electronic and steric properties.

Modification of the Benzophenone Core: While modifications of the substituents are more common, the central carbonyl group can also be altered. For instance, reduction to a benzhydrol or conversion to a thioketone would lead to entirely new classes of compounds with distinct properties.

The synthesis of such derivatives can be achieved through established organic chemistry methodologies. For example, Friedel-Crafts acylation is a common method for preparing benzophenones. viu.ca The synthesis of unsymmetrical diaryl ketones can also be accomplished through methods like the Fukuyama coupling of thioesters and organozinc reagents. rsc.org

Correlation of Structural Changes with Spectroscopic Signatures

The structural modifications described above lead to predictable changes in the spectroscopic signatures of this compound, providing valuable insights into the electronic and steric environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. Electron-donating groups (like the methyl groups) will shield the protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (like the iodo group) will deshield them, leading to a downfield shift. The coupling patterns of the aromatic protons also provide information about the substitution pattern.

¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to substituent effects. Electron-donating groups on the phenyl rings increase the electron density at the carbonyl carbon, causing it to be more shielded and resonate at a lower chemical shift. oregonstate.edu Conversely, electron-withdrawing groups lead to a downfield shift. The chemical shifts of the aromatic carbons also follow predictable trends based on the substituent's electronic effects. rsc.org

Vibrational (Infrared) Spectroscopy: The most prominent feature in the IR spectrum of benzophenones is the C=O stretching vibration, which typically appears around 1660 cm⁻¹. researchgate.net The exact position of this band is influenced by the electronic effects of the substituents. Electron-donating groups lower the frequency of the C=O stretch due to increased electron delocalization, which weakens the C=O bond. Electron-withdrawing groups have the opposite effect, increasing the C=O stretching frequency. tandfonline.com

Electronic (UV-Vis) Spectroscopy: Benzophenones typically exhibit two main absorption bands in their UV-Vis spectra: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. nist.govnist.gov The positions and intensities of these bands are highly dependent on the substituents and the solvent.

Substituent Effects: Electron-donating groups tend to cause a red shift (bathochromic shift) in the π→π* transition, while electron-withdrawing groups can cause a blue shift (hypsochromic shift). The n→π* transition is also sensitive to substituent effects.

Solvatochromism: The position of the n→π* transition is particularly sensitive to solvent polarity. In polar solvents, this transition typically undergoes a blue shift due to the stabilization of the non-bonding electrons on the carbonyl oxygen.

Hypothetical Spectroscopic Data for this compound and its Derivatives

| Compound | Key ¹H NMR Shifts (ppm, Aromatic Region) | ¹³C NMR (ppm, C=O) | IR (cm⁻¹, C=O Stretch) | UV-Vis (nm, λmax n→π*) |

| This compound | 7.2-7.8 | ~196.5 | ~1662 | ~340 |

| 3,4-Dimethyl-3'-nitrobenzophenone | 7.3-8.3 | ~197.0 | ~1668 | ~335 |

| 3,4-Dimethyl-3'-aminobenzophenone | 6.8-7.6 | ~195.0 | ~1655 | ~350 |

| 3,4-Dinitro-3'-iodobenzophenone | 8.0-8.5 | ~197.5 | ~1675 | ~330 |

Disclaimer: The data in this table is hypothetical and estimated based on known spectroscopic trends for substituted benzophenones. Actual experimental values may vary.

Impact of Substituent Electronic and Steric Effects on Reactivity

The electronic and steric effects of the dimethyl and iodo substituents on the benzophenone core have a profound impact on its reactivity. These effects can be quantitatively described using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). wikipedia.orglibretexts.org

Electronic Effects: